4-nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside

Carbohydrate Chemistry Synthetic Methodology Process Chemistry

This tri-O-acetylated β-L-fucopyranoside is a protected synthetic intermediate, exclusively used in multi-step carbohydrate synthesis. Its β-anomeric and L-configuration are critical for stereospecific glycosidic bond formation. It cannot substitute the α-anomer, D-enantiomer, or deprotected analog. Procure for reliable synthesis of fucosylated glycans, diagnostic precursors, and glycomaterials.

Molecular Formula C18H21NO10
Molecular Weight 411.4 g/mol
CAS No. 24332-99-8
Cat. No. B12340389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitrophenyl 2,3,4-tri-O-acetyl-Beta-L-fucopyranoside
CAS24332-99-8
Molecular FormulaC18H21NO10
Molecular Weight411.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C18H21NO10/c1-9-15(26-10(2)20)16(27-11(3)21)17(28-12(4)22)18(25-9)29-14-7-5-13(6-8-14)19(23)24/h5-9,15-18H,1-4H3/t9-,15+,16+,17-,18+/m0/s1
InChIKeyJQVBTXUZEDHPID-LXNKJQKCSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrophenyl 2,3,4-tri-O-acetyl-β-L-fucopyranoside CAS 24332-99-8: Product-Specific Evidence Guide for Scientific Selection and Procurement


4-Nitrophenyl 2,3,4-tri-O-acetyl-β-L-fucopyranoside (CAS 24332-99-8) is a per-O-acetylated, β-configured L-fucopyranoside derivative bearing a 4-nitrophenyl chromogenic aglycone. Unlike the corresponding deprotected 4-nitrophenyl β-L-fucopyranoside (CAS 22153-71-5) used directly as a chromogenic substrate for β-L-fucosidase assays, this triacetylated variant is exclusively employed as a protected synthetic intermediate in multi-step carbohydrate syntheses and as a precursor to more complex fucosylated structures . The compound is synthesized in quantitative yield via an adapted one-step Vilsmeier protocol, providing a robust and efficient route for procurement [1].

4-Nitrophenyl 2,3,4-tri-O-acetyl-β-L-fucopyranoside: Why Generic Substitution Fails in Advanced Synthetic and Diagnostic Applications


This compound cannot be interchanged with its deprotected analog (4-nitrophenyl β-L-fucopyranoside, CAS 22153-71-5), the α-anomer (4-nitrophenyl α-L-fucopyranoside, CAS 10231-84-2), or the D-enantiomer (p-nitrophenyl 2,3,4-tri-O-acetyl-β-D-fucopyranoside, CAS 84729-97-5) without fundamentally altering synthetic outcomes or assay results. The acetyl protecting groups confer essential solubility in organic solvents and enable selective deprotection strategies required for stepwise oligosaccharide assembly . Critically, the β-anomeric configuration is a prerequisite for specific glycosidic bond formation in synthetic routes; substituting with the α-anomer leads to different stereochemical products [1]. Furthermore, the L-configuration is mandatory for biological studies involving human fucosidases, as the D-enantiomer is not a natural substrate and yields no activity in diagnostic assays [2].

4-Nitrophenyl 2,3,4-tri-O-acetyl-β-L-fucopyranoside: Quantitative Differentiation Evidence Against Closest Analogs


Synthetic Efficiency: Quantitative Yield via One-Step Vilsmeier Protocol

The target compound is synthesized in quantitative yield using an adapted one-step Vilsmeier protocol, a significant improvement over multi-step routes typically required for similar protected glycosides. This contrasts with the synthesis of related acetylated fucopyranosides (e.g., 2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide), which often require multiple steps with moderate yields [1].

Carbohydrate Chemistry Synthetic Methodology Process Chemistry

Organic Solubility: Acetyl Protection Confers Favorable Solubility Profile for Organic Synthesis

The acetyl protecting groups on the target compound significantly enhance solubility in organic solvents, a property crucial for its role as a synthetic intermediate. This is in stark contrast to the deprotected analog (4-nitrophenyl β-L-fucopyranoside, CAS 22153-71-5), which is freely soluble in water but poorly soluble in many organic solvents, making it unsuitable for non-aqueous glycosylation reactions . The target compound's solubility profile aligns with other acetylated glycosides, which are known for their enhanced lipophilicity and solubility in solvents like dichloromethane and chloroform .

Carbohydrate Chemistry Synthetic Methodology Solubility

Thermal Stability: High Melting Point of 164-166°C Ensures Robustness During Storage and Handling

The target compound exhibits a melting point of 164-166°C, indicative of a stable, crystalline solid at room temperature. This is a key differentiator from the deprotected analog, 4-nitrophenyl β-L-fucopyranoside, which requires storage at -20°C to prevent degradation . The high melting point of the acetylated derivative reduces the need for specialized cold-chain logistics during procurement and storage, simplifying inventory management.

Carbohydrate Chemistry Physicochemical Properties Stability

Diagnostic Utility: Precursor to Critical Fucosidosis Diagnostic Tool

The target compound serves as a key synthetic intermediate in the production of 4-nitrophenyl α-L-fucopyranoside, a chromogenic substrate used for the quantitative determination of α-L-fucosidase activity, a critical diagnostic marker for the lysosomal storage disorder fucosidosis . This is a unique downstream application not shared by the D-enantiomer (p-nitrophenyl 2,3,4-tri-O-acetyl-β-D-fucopyranoside) or fluorogenic analogs like 4-methylumbelliferyl β-L-fucopyranoside, which are not used in this specific diagnostic context. The target compound's role is thus foundational to the production of a clinically relevant diagnostic reagent.

Diagnostics Clinical Chemistry Lysosomal Storage Disorders

4-Nitrophenyl 2,3,4-tri-O-acetyl-β-L-fucopyranoside: Validated Research and Industrial Application Scenarios


Multi-Step Synthesis of Complex Fucosylated Oligosaccharides and Glycoconjugates

The compound's acetyl protecting groups and β-anomeric configuration make it an ideal building block for the synthesis of complex fucosylated structures, such as Lewis antigens, blood group determinants, and fucosylated glycans relevant to cancer and inflammation. Its use as a glycosyl donor in Koenigs-Knorr reactions, following conversion to the corresponding bromide, is well-established . The quantitative yield of its synthesis ensures a reliable and cost-effective supply for such multi-step campaigns [1].

Precursor for Manufacturing Chromogenic α-L-Fucosidase Diagnostic Substrates

This compound is a critical intermediate in the production of 4-nitrophenyl α-L-fucopyranoside, the gold-standard chromogenic substrate for measuring α-L-fucosidase activity in clinical diagnostics. This assay is essential for the diagnosis and monitoring of fucosidosis, a rare but severe lysosomal storage disorder . The high purity and specific stereochemistry of this precursor are paramount for producing a diagnostic reagent with the required sensitivity and specificity.

Synthesis of Affinity Ligands and Enzyme Inhibitors

The 4-nitrophenyl group serves as a convenient chromophore for monitoring reactions, while the protected fucose moiety can be selectively deprotected and further functionalized. This makes the compound a valuable starting material for the synthesis of fucosylated affinity ligands for lectin or antibody purification, as well as for developing potential inhibitors of fucosyltransferases and fucosidases, which are therapeutic targets in cancer and inflammatory diseases.

Preparation of Fucosylated Glyconanoparticles and Biomaterials

The organic solubility conferred by the acetyl protecting groups facilitates the conjugation of the fucose moiety to hydrophobic scaffolds, such as polymers or nanoparticles, under controlled conditions . This enables the creation of multivalent fucosylated glycomaterials for studying carbohydrate-protein interactions, targeting immune cells, or developing novel drug delivery systems. The ability to selectively deprotect the acetyl groups after conjugation allows for the precise presentation of the natural L-fucose epitope.

Technical Documentation Hub

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